molecular formula C13H10S B3047970 Thiophene, 2-(1H-inden-2-yl)- CAS No. 150994-10-8

Thiophene, 2-(1H-inden-2-yl)-

Cat. No.: B3047970
CAS No.: 150994-10-8
M. Wt: 198.29 g/mol
InChI Key: MLHAUADHQBNXGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and multi-step synthesis to achieve high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the formation of the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(1H-inden-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiophene, 2-(1H-inden-2-yl)- involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-(1H-inden-2-yl)- is unique due to its fused ring system, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring robust and efficient organic materials, such as in organic electronics and medicinal chemistry .

Properties

IUPAC Name

2-(1H-inden-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHAUADHQBNXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449236
Record name Thiophene, 2-(1H-inden-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150994-10-8
Record name Thiophene, 2-(1H-inden-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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